Triisocyanato(methyl)silane

描述

Contextualization within Organosilicon Chemistry

Organosilicon chemistry focuses on compounds containing carbon-silicon bonds. This class of compounds, often called silanes, serves as a critical bridge between inorganic and organic materials. dow.commdpi.com Organofunctional silanes, such as Triisocyanato(methyl)silane, are characterized by having two distinct types of reactive groups on the silicon atom. mdpi.com In the case of this compound, the three isocyanato (-NCO) groups can react with inorganic substrates or other polymers, while the methyl group provides organic character.

Significance in Isocyanate Chemistry and Polymer Science

The significance of this compound in polymer science stems directly from the high reactivity of its three isocyanate functional groups. guidechem.com Isocyanates are well-known for their reactions with hydroxyl (-OH) groups to form urethane (B1682113) linkages, which are the basis for polyurethane chemistry. guidechem.comscirp.org Due to its trifunctional nature, this compound is primarily used as a potent crosslinking agent. guidechem.commyskinrecipes.com

In the production of polymers, it is introduced to create a three-dimensional network structure. This cross-linking action significantly enhances the material's properties, including durability, adhesion, thermal stability, and chemical resistance. guidechem.commyskinrecipes.com Consequently, it is a crucial component in the formulation of high-performance adhesives, coatings, sealants, and elastomers. guidechem.commyskinrecipes.com

Furthermore, this compound serves as a key intermediate in the synthesis of advanced materials. myskinrecipes.com Research has shown its use in creating specialty silicones and polysilazanes. guidechem.comelsevierpure.com It is also integral to the development of hybrid polymers, such as silylated polyurethanes (SPURs), which combine the advantageous properties of both silicones and polyurethanes. scirp.org Its ability to react with various substrates also makes it a versatile tool for surface modification and functionalization processes in materials science. myskinrecipes.com

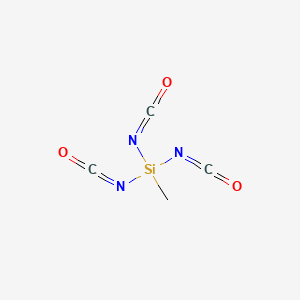

Structure

3D Structure

属性

IUPAC Name |

triisocyanato(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSZWHUOKADCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](N=C=O)(N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204464 | |

| Record name | Silane, triisocyanotomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-61-1 | |

| Record name | Silane, triisocyanotomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triisocyanotomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisocyanato(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triisocyanato Methyl Silane

Principal Synthetic Routes

The synthesis of Triisocyanato(methyl)silane primarily involves the reaction of a methyl-substituted chlorosilane with a cyanating agent. Two main routes have been established for this process:

Reaction with Metal Cyanates: This is a common method for producing silyl (B83357) isocyanates. It involves the metathesis reaction between a chlorosilane and a metal cyanate (B1221674) salt.

Reaction with Urea (B33335): An alternative route utilizes urea as the source of the isocyanate group. This method can be advantageous due to the ready availability and lower cost of urea compared to some metal cyanates.

Precursor Compounds and Reaction Pathways

The primary precursor for the synthesis of this compound is Methyltrichlorosilane (B1216827) (CH₃SiCl₃) . wikipedia.org This compound provides the central silicon atom and the methyl group.

The selection of the cyanating agent dictates the specific reaction pathway:

Reaction with Silver Cyanate (AgOCN):

This reaction proceeds via a salt metathesis reaction. The high affinity of silver for chlorine drives the reaction forward, leading to the formation of insoluble silver chloride (AgCl), which precipitates out of the reaction mixture. This precipitation shifts the equilibrium towards the formation of this compound.

Reaction Pathway: The reaction is believed to proceed through a stepwise substitution of the chlorine atoms on the silicon with the isocyanate groups from the silver cyanate.

Reaction with Urea (CO(NH₂)₂):

In this route, urea serves as the isocyanate source. The reaction is typically carried out at elevated temperatures, where urea decomposes to form isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). The in-situ generated isocyanic acid then reacts with Methyltrichlorosilane. nih.govcardiff.ac.uk

Reaction Pathway: This pathway involves the thermal decomposition of urea, followed by the reaction of isocyanic acid with the chlorosilane. The reaction is typically performed in a high-boiling solvent to facilitate the necessary temperature and to dissolve the urea. nih.gov

| Precursor Compound | Cyanating Agent | Reaction Type | Key Feature |

| Methyltrichlorosilane | Silver Cyanate | Salt Metathesis | Precipitation of AgCl drives the reaction. |

| Methyltrichlorosilane | Urea | Substitution | In-situ generation of isocyanic acid from urea. |

Catalytic Strategies in this compound Synthesis

While the direct reaction between the precursors can proceed, catalytic strategies can be employed to enhance reaction rates, improve yields, and potentially lower the required reaction temperatures.

Base Catalysis: In reactions involving urea, a basic catalyst can be employed. For instance, in the synthesis of isocyanate derivatives of silsesquioxanes, potassium carbonate (K₂CO₃) has been used as a base catalyst. Such catalysts can facilitate the deprotonation steps involved in the reaction mechanism.

Lewis Acid Catalysis: Lewis acids are known to catalyze various reactions involving organosilicon compounds. In the context of isocyanate synthesis, Lewis acids like boron trichloride (B1173362) (BCl₃) have been studied for their catalytic activity in the decarbonylation of isocyanates. cardiff.ac.uk While not directly reported for the synthesis of this compound, a Lewis acid could potentially activate the chlorosilane precursor, making it more susceptible to nucleophilic attack by the cyanate.

Phase-Transfer Catalysis (PTC): For reactions involving a solid metal cyanate and an organic chlorosilane, phase-transfer catalysis could be a viable strategy. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the cyanate anion from the solid phase to the organic phase where the reaction with the chlorosilane occurs. This can enhance the reaction rate and avoid the need for harsh reaction conditions. unifr.chrochester.edu

| Catalytic Strategy | Potential Catalyst | Proposed Role |

| Base Catalysis | Potassium Carbonate (K₂CO₃) | Facilitates deprotonation in urea-based synthesis. |

| Lewis Acid Catalysis | Boron Trichloride (BCl₃) | Activates the chlorosilane precursor. |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Facilitates transfer of cyanate anion to the organic phase. |

Advanced Purification and Isolation Techniques for this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and any residual solvent. Given its likely volatile nature, distillation and chromatographic methods are most applicable.

Fractional Distillation under Vacuum: Fractional distillation is a primary technique for purifying volatile liquid compounds. reddit.com Given that this compound has a reported boiling point of 171°C at atmospheric pressure, performing the distillation under reduced pressure (vacuum) is advantageous. tcichemicals.comchemicalbook.com This lowers the boiling point, which helps to prevent thermal decomposition of the product. The process involves carefully heating the crude product mixture and collecting the fraction that distills over at the boiling point of the desired compound under the applied vacuum. In the synthesis from urea, the final product must be separated from the reaction mixture by applying a vacuum. nih.gov

Preparative Gas Chromatography (Prep-GC): For obtaining very high purity samples, preparative gas chromatography is a powerful technique. princeton.edursc.orgphasetransfer.comgoogle.com In this method, the crude sample is vaporized and passed through a chromatographic column with a carrier gas. The components of the mixture are separated based on their differential interactions with the stationary phase in the column. The fraction corresponding to this compound can then be collected as it elutes from the column. This technique is particularly useful for separating compounds with close boiling points.

Crystallization: With a reported melting point of 3°C, purification by crystallization could be a viable, albeit less common, technique. tcichemicals.comchemicalbook.com This would involve cooling the crude liquid product to induce crystallization. The solid product could then be separated from the liquid impurities by filtration. This method is generally effective for removing soluble impurities. rochester.eduuct.ac.zalibretexts.orgslideshare.net

| Purification Technique | Principle of Separation | Key Advantages |

| Fractional Distillation (Vacuum) | Differences in boiling points | Reduces risk of thermal decomposition. |

| Preparative Gas Chromatography | Differential partitioning between mobile and stationary phases | High purity achievable; good for separating close-boiling components. |

| Crystallization | Differences in solubility at different temperatures | Effective for removing soluble impurities. |

Chemical Reactivity and Mechanistic Investigations of Triisocyanato Methyl Silane

Reactivity of Isocyanate Functionalities in Organosilicon Environments

The reactivity of triisocyanato(methyl)silane is largely dictated by its three isocyanate (-N=C=O) groups. These functionalities are highly susceptible to nucleophilic attack due to the electrophilic nature of the carbon atom. This reactivity is central to the compound's utility in polymer synthesis and material modification.

The reaction of isocyanates with primary and secondary amines is a rapid and efficient process that yields urea (B33335) linkages. This nucleophilic addition is a cornerstone of polyurea chemistry. When this compound reacts with difunctional or polyfunctional amines, it acts as a crosslinker, leading to the formation of a three-dimensional polymer network. Similarly, the reaction with polyols (alcohols with multiple hydroxyl groups) results in the formation of urethane (B1682113) linkages, the basis for polyurethane materials. gelest.comgoogle.com Isocyanate-functional silanes can react with polyols to form the polymer backbone, while aminosilanes can react with isocyanates to create urea linkages. gelest.com

The general reactions are as follows:

With Amines (Urea Formation): R-NCO + R'-NH₂ → R-NH-C(O)-NH-R'

With Polyols (Urethane Formation): R-NCO + R'-OH → R-NH-C(O)-O-R'

It has been noted that reactions involving primary aminosilanes can be exceedingly fast, sometimes leading to undesirable side reactions or premature gelation in practical applications. google.com The reactivity of secondary aminosilanes is more controlled, making them suitable for producing curable polyurethane prepolymers. google.com

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Functional Group | Resulting Linkage | Polymer Type |

|---|---|---|---|

| Amine | -NH₂ | Urea | Polyurea |

The isocyanate groups of this compound readily react with hydrazine (B178648) (H₂N-NH₂) and its derivatives. doaj.org This reaction leads to the formation of semicarbazide (B1199961) linkages. The interaction of organosilicon isocyanates with hydrazine derivatives generally produces the corresponding semicarbazides without difficulty. doaj.org However, the stability of the resulting products can be a concern; for instance, trimethylsilyl (B98337) derivatives of semicarbazide exhibit low hydrolytic stability. doaj.org

The general reaction is:

With Hydrazine (Semicarbazide Formation): R-NCO + R'-NH-NH₂ → R-NH-C(O)-NH-NH-R'

This reactivity opens pathways to novel polymers with unique thermal and mechanical properties. The synthesis of complex cyclic semicarbazides can also be achieved through multi-component reactions involving isocyanates and hydrazine derivatives under specific conditions. nih.gov

The reaction between a thiol (-SH) group and an isocyanate group is a highly efficient "click" reaction that forms a thiocarbamate linkage. rsc.orgrsc.orgresearchgate.netcurtin.edu.au This reaction is known for its rapid rate under mild conditions and high conversion, making it attractive for creating functional materials and surfaces. researchgate.netresearchgate.net The process can be catalyzed by a base, such as an amine, which accelerates the formation of the thiocarbamate. rsc.orgresearchgate.net

The general reaction is:

With Thiols (Thiocarbamate Formation): R-NCO + R'-SH → R-NH-C(O)-S-R'

This chemistry has been utilized to fabricate functional polymeric surfaces and to synthesize polythiourethanes with well-defined network structures. rsc.orgresearchgate.net The resulting thiourethane linkages, with their hydrogen-bonding capabilities, can impart favorable mechanical and thermal properties to the resulting polymers. researchgate.net

Reactivity of Silane (B1218182) Moieties and Silicon Center

The silicon-isocyanate bond in this compound is susceptible to hydrolysis. In the presence of water, the Si-NCO groups are hydrolyzed to form silanol (B1196071) groups (Si-OH) and isocyanic acid (HNCO). This hydrolysis can be catalyzed by either acids or bases. unm.edu

Hydrolysis: MeSi(NCO)₃ + 3H₂O → MeSi(OH)₃ + 3HNCO

The resulting methylsilanetriol (B1219558), MeSi(OH)₃, is a highly reactive intermediate. scispace.comresearchgate.net It readily undergoes self-condensation, where silanol groups react with each other to form stable siloxane (Si-O-Si) bonds, releasing water in the process. scispace.comresearchgate.net This polycondensation leads to the formation of a highly cross-linked, three-dimensional network known as polymethylsilsesquioxane ([MeSiO₃/₂]n). google.cominstras.commdpi.com The structure and properties of the final polysilsesquioxane material are highly dependent on the conditions of hydrolysis and condensation, such as pH, water-to-silane ratio, and temperature. instras.comresearchgate.net

Table 2: Key Steps in Hydrolysis and Condensation

| Reaction Step | Reactants | Products |

|---|---|---|

| Hydrolysis | MeSi(NCO)₃, H₂O | MeSi(OH)₃, HNCO |

| Condensation | MeSi(OH)₃, MeSi(OH)₃ | Me(OH)₂Si-O-Si(OH)₂Me, H₂O |

The methyl (-CH₃) group attached directly to the silicon atom significantly modulates the reactivity of this compound through both electronic and steric effects.

Inductive Effect: The methyl group is electron-donating by nature (+I effect). chemistrysteps.comwikipedia.org This inductive effect increases the electron density on the silicon atom. embibe.com An increase in electron density can influence the rates of hydrolysis and condensation reactions. unm.edu Generally, electron-donating groups can stabilize cationic intermediates that may form during acid-catalyzed hydrolysis. unm.edu

Steric Effect: The methyl group is bulkier than a hydrogen atom. This steric bulk can hinder the approach of nucleophiles, such as water, to the silicon center, potentially slowing the rate of hydrolysis compared to an unsubstituted silyl (B83357) isocyanate. wikipedia.org Steric hindrance is a well-documented phenomenon that slows chemical reactions by physically impeding the interaction of reactants. wikipedia.org

The presence of the non-hydrolyzable methyl group also fundamentally alters the final product of condensation. It ensures that the resulting polysilsesquioxane network is organically modified, which can improve its compatibility with organic polymers and render the material more hydrophobic.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isocyanic acid |

| Methylsilanetriol |

| Polymethylsilsesquioxane |

| Trimethylsilyl isocyanate |

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of this compound is dictated by the interplay of the electrophilic silicon center and the nucleophilic and electrophilic nature of the isocyanate groups. The silicon atom, bonded to a methyl group and three electron-withdrawing isocyanato groups, is highly susceptible to nucleophilic attack. The isocyanate moiety (–N=C=O) itself presents two reactive sites: the electrophilic carbon atom, which is prone to attack by nucleophiles such as alcohols, amines, and water, and the central nitrogen and terminal oxygen atoms which can coordinate to Lewis acids.

Intermolecular reactions are expected to be prevalent, involving the reaction of the isocyanate groups with external nucleophiles. For instance, in the presence of alcohols (alcoholysis), the formation of urethane linkages is anticipated. Similarly, reactions with amines would lead to urea derivatives. The trifunctional nature of the molecule allows for the formation of cross-linked polymeric structures.

Intramolecular reactions, such as cyclization or rearrangement, are also conceivable, although specific pathways for this compound have not been detailed in the available literature. Theoretical studies on related isocyanatosilanes suggest the possibility of complex rearrangements, but direct evidence for this specific compound is lacking.

Modulating Reactivity through Reaction Conditions

Solvent System Effects on Reaction Pathways

The choice of solvent is expected to play a crucial role in the reaction pathways of this compound by influencing the solubility of reactants, stabilizing transition states, and potentially participating in the reaction.

In general, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could facilitate reactions involving charged intermediates by stabilizing them. Protic solvents, such as alcohols or water, can act as both a solvent and a reactant, leading to alcoholysis or hydrolysis. The polarity of the solvent can significantly impact reaction rates. For reactions with a more polar transition state than the reactants, a more polar solvent will generally increase the reaction rate. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be favored.

Without specific studies on this compound, a quantitative description of solvent effects remains speculative. A hypothetical representation of how solvent polarity might influence a generic reaction of an isocyanatosilane is presented in the table below.

| Solvent | Dielectric Constant (ε) | Expected Relative Rate |

| n-Hexane | 1.88 | Slow |

| Toluene | 2.38 | Moderate |

| Tetrahydrofuran (THF) | 7.52 | Moderate-Fast |

| Acetonitrile | 37.5 | Fast |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast |

Interactive Data Table: The table above illustrates the general trend of increasing reaction rate with increasing solvent polarity for a hypothetical polar reaction. The actual effect would depend on the specific reaction mechanism.

Catalysis in this compound Reactions

The reactions of this compound can likely be accelerated and controlled through catalysis. Both Lewis acids and bases are known to catalyze reactions involving silanes and isocyanates.

Lewis Acid Catalysis: Lewis acids, such as metal halides (e.g., SnCl₄, TiCl₄) or organometallic compounds, can activate the isocyanate group by coordinating to the oxygen or nitrogen atom. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The general mechanism involves the formation of a complex between the Lewis acid and the isocyanate, followed by the nucleophilic attack.

Base Catalysis: Bases, such as tertiary amines or organotin compounds, can catalyze the reaction of isocyanates with nucleophiles like alcohols or water. The base can activate the nucleophile by deprotonation, making it more nucleophilic. Alternatively, some catalysts can form a complex with the isocyanate, increasing its reactivity.

The table below provides a general overview of potential catalysts and their expected roles.

| Catalyst Type | Example | Probable Mechanism of Action |

| Lewis Acid | Tin(IV) chloride (SnCl₄) | Coordination to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Lewis Acid | Titanium(IV) chloride (TiCl₄) | Similar to SnCl₄, activation of the isocyanate group. |

| Base | Triethylamine (Et₃N) | Activation of the nucleophile (e.g., alcohol) through hydrogen bonding or deprotonation. |

| Organometallic | Dibutyltin dilaurate (DBTDL) | Formation of a complex with the isocyanate and/or the nucleophile to facilitate the reaction. |

Temperature-Dependent Reaction Profiles

The rates of chemical reactions are generally sensitive to temperature, and the reactions of this compound are expected to be no exception. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.

An increase in temperature provides the reacting molecules with higher kinetic energy, leading to more frequent and energetic collisions, which in turn increases the probability of overcoming the activation energy barrier. For this compound, higher temperatures would likely accelerate reactions such as polymerization, hydrolysis, or alcoholysis.

However, elevated temperatures can also lead to undesirable side reactions or decomposition. The thermal stability of this compound is a critical factor. While specific data is not available for this compound, thermal decomposition of other organosilanes often involves the cleavage of Si-C or Si-N bonds and can lead to the formation of various volatile and solid byproducts. A hypothetical temperature profile for a generic reaction is presented below.

| Temperature (°C) | Relative Rate | Potential Outcome |

| 25 | 1 | Slow reaction, controllable |

| 50 | ~4-8 | Increased reaction rate |

| 100 | ~64-256 | Rapid reaction, potential for side reactions |

| >150 | Very High | Possible decomposition |

Interactive Data Table: This table illustrates the general principle of increasing reaction rate with temperature, often doubling for every 10°C rise. The specific temperature dependence would need to be determined experimentally.

Polymerization and Network Formation Via Triisocyanato Methyl Silane

Engineering Silane-Terminated Polyurethane Systems

Silane-terminated polyurethane (STP) systems are a significant class of polymers used in high-performance adhesives and sealants. scirp.orgscirp.org These materials combine the robust mechanical properties of polyurethanes with the moisture-curing capabilities of silanes. scirp.org Triisocyanato(methyl)silane, with its multiple isocyanate groups, is a key precursor for integrating silane (B1218182) functionality directly into the polymer structure.

End-capping is a crucial technique for creating moisture-curable polymers. In this process, the terminal ends of a prepolymer are functionalized with reactive silane groups. scirp.org For polyurethane systems, one common method involves reacting a hydroxyl-terminated prepolymer (like a polyol) with an isocyanate-functional silane. scirp.orgscirp.orggoogle.com

This compound can serve this purpose. Its isocyanate groups react readily with the hydroxyl (–OH) groups of a polyol or a polyurethane prepolymer to form stable urethane (B1682113) linkages. scirp.org This reaction effectively "caps" the polymer chain, introducing a terminal methylsilane moiety that is available for subsequent crosslinking reactions. The stoichiometry of the reaction can be controlled to ensure that the desired degree of end-capping is achieved without causing premature gelation. google.comgoogleapis.comgoogle.com The use of methoxy-functional silanes is known to result in faster hydrolysis and curing compared to their ethoxy counterparts, a principle that highlights the importance of the groups attached to the silicon atom. scirp.orggoogle.com

| Reaction Type | Reactants | Resulting Linkage/Group | Purpose |

|---|---|---|---|

| Urethane Formation | Isocyanate (R-NCO) + Polyol (R'-OH) | Urethane (-NH-CO-O-) | Forms the main polyurethane backbone or attaches the silane end-capper. |

| End-Capping (Amino Silane Route) | Isocyanate-Terminated Prepolymer + Amino Silane (R-NH₂) | Urea (B33335) (-NH-CO-NH-) | Functionalizes polymer ends with silane groups. scirp.org |

| End-Capping (Isocyanate Silane Route) | Hydroxyl-Terminated Prepolymer + Isocyanato-Silane | Urethane (-NH-CO-O-) | Functionalizes polymer ends with silane groups. scirp.org |

| Moisture Curing: Hydrolysis | Silane Group (e.g., -Si(OR)₃) + Water (H₂O) | Silanol (B1196071) (-Si(OH)₃) | Activates the silane for crosslinking. tue.nl |

| Moisture Curing: Condensation | Silanol (-Si-OH) + Silanol (-Si-OH) | Siloxane (Si-O-Si) | Forms the final crosslinked network. tue.nl |

Beyond end-capping, this compound can be used to introduce silane functionality along the polymer backbone, creating "grafted" structures. Graft copolymers possess unique properties due to their branched architecture. mdpi.com There are several strategies to achieve this, often categorized as "grafting-from," "grafting-to," and "grafting-through". mdpi.comnih.gov

By incorporating a trifunctional monomer like this compound during polymerization with diols, it can act as a branching point. If one or two of its isocyanate groups react to become part of the main polymer chain, the remaining group(s) or the silane moiety itself can be considered a side-chain available for further reactions. This approach allows for the creation of a polymer backbone with pendant reactive groups, which can later be used to initiate the growth of other polymer chains ("grafting-from") or to attach pre-formed polymer chains ("grafting-to"). mdpi.com This strategy enables precise control over the polymer architecture, leading to materials with tailored mechanical and thermal properties.

Crosslinking Mechanisms in this compound-Derived Polymers

Once this compound is incorporated into a polymer, either at the chain ends or as side-chains, the silane group provides the mechanism for crosslinking, which transforms the liquid or thermoplastic polymer into a durable, thermoset material.

The most common crosslinking mechanism for these systems is moisture-curing. tue.nl This process does not require external catalysts or energy inputs beyond ambient humidity and temperature. The mechanism proceeds in two primary stages:

Hydrolysis: The process begins when the polymer is exposed to atmospheric moisture. Water molecules diffuse into the polymer and react with the hydrolyzable groups attached to the silicon atom. tue.nl This reaction cleaves the groups and replaces them with hydroxyl groups, forming highly reactive silanol (Si-OH) intermediates.

Condensation: The newly formed silanol groups are unstable and readily react with each other (or with other unhydrolyzed silane groups) in a condensation reaction. tue.nl This step forms stable, strong siloxane bonds (Si-O-Si) and releases water or alcohol as a byproduct.

The repetition of this process builds a three-dimensional inorganic siloxane network that links the organic polymer chains together, resulting in a fully cured, crosslinked material. tue.nl The kinetics of this reaction are significantly influenced by environmental factors. Studies on similar moisture-curing polyurethane systems have shown that the rate of cure accelerates with increases in both ambient temperature and relative humidity. rsc.org The initial phase of the curing reaction often follows first-order kinetics. rsc.org

| Factor | Effect on Curing Rate | Mechanism |

|---|---|---|

| Relative Humidity | Increases rate | Higher concentration of water, the primary reactant for the hydrolysis step. rsc.org |

| Temperature | Increases rate | Accelerates both the diffusion of water into the polymer and the chemical reaction rates of hydrolysis and condensation. rsc.org |

| Catalyst | Increases rate | Catalysts (e.g., tin compounds, aminosilanes) can be added to accelerate both hydrolysis and condensation steps. google.com |

| Polymer Backbone Polarity | Variable | Affects the diffusion rate of water into the polymer matrix. tue.nl |

Design and Synthesis of Organic-Inorganic Hybrid Polymer Architectures

The use of this compound as a monomer or functionalizing agent is a prime example of the design and synthesis of organic-inorganic hybrid materials. threebond.co.jp These materials integrate organic polymer components and inorganic structures at a molecular level, creating a synergistic material with enhanced properties that are not achievable by either component alone. expresspolymlett.comrsc.org

In polymers derived from this compound, the polyurethane or other polymer backbone constitutes the "organic" phase. This phase provides properties such as flexibility, toughness, and adhesion. The "inorganic" phase is the siloxane (Si-O-Si) network formed during the moisture-curing process. expresspolymlett.com This rigid, glass-like network imparts benefits such as improved thermal stability, chemical resistance, and surface hardness.

The synthesis strategy involves covalently bonding these two distinct phases. The reaction of the isocyanate groups on this compound forms the link to the organic polymer chain, while the subsequent sol-gel reaction (hydrolysis and condensation) of the silane moiety builds the inorganic network. expresspolymlett.com This creates a true hybrid architecture where the organic chains are crosslinked by a dispersed, nanometer-scale inorganic matrix. This molecular-level integration prevents the macroscopic phase separation that can occur in simple blends, resulting in transparent and mechanically robust materials. threebond.co.jp

Based on the available scientific literature, a detailed analysis of the control over polymer morphology and network structures specifically for the polymerization of this compound is not extensively documented. The polymerization of this compound, which leads to the formation of polysilsesquioxanes, involves the hydrolytic polycondensation of the isocyanate functional groups. The isocyanate groups react with water to form amines and carbon dioxide; the newly formed amino groups can then react with remaining isocyanate groups to create urea linkages, which become part of the cross-linked network.

General principles derived from related poly(organosilsesquioxane) systems suggest that the following factors would be critical in controlling the morphology and network structure:

Monomer Concentration: The concentration of this compound in the reaction medium would likely influence the growth of the polymer. Higher concentrations typically favor the formation of more highly cross-linked, dense network structures, while lower concentrations can lead to the formation of smaller, more soluble oligomers or more loosely connected networks.

Solvent System: The choice of solvent can affect the solubility of the monomer and the growing polymer chains, thereby influencing the aggregation and morphology of the resulting particles or network.

Temperature: Reaction temperature is a key parameter in controlling the rates of both the hydrolysis and condensation reactions. Higher temperatures generally accelerate these reactions, which can lead to a more rapid formation of a denser, more cross-linked network.

Catalyst: The presence, type, and concentration of a catalyst can significantly direct the polymerization pathway. While the amine generated in situ can act as a catalyst, external catalysts could be used to selectively promote certain reactions over others, thus controlling the degree of branching and cross-linking.

Water Stoichiometry: The molar ratio of water to the silane monomer is a crucial factor. A stoichiometric excess of water can promote complete hydrolysis, leading to a highly cross-linked network. Conversely, sub-stoichiometric amounts of water may result in incomplete condensation and the formation of polymers with a higher content of residual reactive groups.

Hypothetical Data on Reaction Parameter Influence

While specific experimental data for this compound is not available, a hypothetical representation of how reaction parameters might influence the polymer network is presented below. This table is based on established principles for related silane polymerization processes.

| Parameter | Condition | Expected Effect on Polymer Morphology | Anticipated Network Structure |

|---|---|---|---|

| Monomer Concentration | High | Formation of larger, aggregated particles | Densely cross-linked, rigid network |

| Monomer Concentration | Low | Formation of smaller, discrete particles or soluble polymers | Less cross-linked, more open or ladder-like structures |

| Temperature | High | Rapid, potentially uncontrolled precipitation | Highly condensed, possibly porous network |

| Temperature | Low | Slower, more controlled particle growth | More ordered or uniform network structure |

| Water:Silane Molar Ratio | High (>1.5) | Favors complete hydrolysis and condensation | High degree of cross-linking |

| Water:Silane Molar Ratio | Low (<1.5) | Incomplete reaction, formation of oligomers | Linear or branched structures with residual reactive groups |

Further empirical research is necessary to fully elucidate the relationships between reaction conditions and the resulting polymer morphology and network structures for this compound. Such studies would enable the precise tailoring of the material's properties for specific applications.

Kinetic Studies of Chemical Transformations Involving Triisocyanato Methyl Silane

Quantitative Analysis of Isocyanate Reaction Kinetics

The isocyanate (-N=C=O) group is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack by compounds with active hydrogen atoms, such as alcohols, amines, and water. The primary reaction with alcohols yields urethanes, a cornerstone of polyurethane chemistry.

Kinetic investigations into the alcoholysis of isocyanates, such as the reaction between phenyl isocyanate and 1-propanol (B7761284), reveal that the mechanism is complex. Early studies concluded that the uncatalyzed reaction is first order with respect to each reactant. However, further research has shown that the reaction can be catalyzed by the alcohol reactant itself, with alcohol associates potentially being the active reacting species. The reaction rate is also significantly dependent on the solvent used.

In the formation of urethanes, experimental and theoretical studies suggest that the reaction can proceed through a multimolecular mechanism where two or three alcohol molecules are implicated in the transition state. The activation energies for urethane (B1682113) formation are influenced by the ratio of reactants, with both excess alcohol and excess isocyanate exerting a catalytic effect, lowering the activation barrier compared to the stoichiometric reaction.

| Reaction Condition (Phenyl Isocyanate + 1-Propanol) | Activation Energy (Ea) | Rate Constant (k) at 313.15 K | Reference |

| Stoichiometric Ratio | 35.8 ± 1.2 kJ/mol | 0.43 x 10⁻³ L/(mol·s) | |

| Alcohol Excess | 27.6 ± 1.1 kJ/mol | 1.09 x 10⁻³ L/(mol·s) | |

| Isocyanate Excess | 24.1 ± 1.0 kJ/mol | 1.12 x 10⁻³ L/(mol·s) |

This interactive table presents kinetic parameters for the reaction of phenyl isocyanate with 1-propanol, serving as a model for the isocyanate reactivity of Triisocyanato(methyl)silane.

The reaction with water is also a critical kinetic pathway. This reaction proceeds through a carbamic acid intermediate, which is unstable and decomposes to form an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a stable urea (B33335) linkage. The rate of these reactions is inversely proportional to the relative humidity, as the consumption of isocyanate groups becomes diffusion-controlled within a forming polymer network.

Hydrolysis and Condensation Kinetics of Methylsilane Triisocyanates

Hydrolysis: ≡Si-NCO + H₂O → ≡Si-OH + HNCO

Condensation: 2 ≡Si-OH → ≡Si-O-Si≡ + H₂O (water condensation) ≡Si-OH + ≡Si-NCO → ≡Si-O-Si≡ + HNCO (alcohol-equivalent condensation)

The kinetics of these reactions are complex and depend heavily on factors such as pH, water-to-silane ratio (r), catalyst, and solvent. Generally, for analogous methyltrialkoxysilanes, hydrolysis is rapid in acidic media, while condensation is slow. Conversely, in alkaline media, hydrolysis is slower, and condensation is accelerated. The hydrolysis of the isocyanato group is expected to be significantly faster than that of alkoxy groups due to the high reactivity of the isocyanate moiety with water.

For methyltriethoxysilane (MTES), a structural analog, the hydrolysis reaction is pseudo-first-order with respect to the silane (B1218182). The condensation reaction of the resulting organosilanetriol is typically second order.

| Analogous Compound & Condition | Reaction | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Methyltriethoxysilane (MTES) in Methanol (Alkaline) | Hydrolysis | 2.453 x 10⁴ s⁻¹ (at 30 °C) | 50.09 kJ/mol | |

| Trimethylsilanol (Aqueous) | Condensation | - | 16.7 kcal/mol (69.9 kJ/mol) | |

| Silicic Acid (Aqueous, pH dependent) | Condensation | 1.5 x 10⁻⁸ to 3 x 10⁻⁶ mM⁻² s⁻¹ | - |

This interactive table displays kinetic data for the hydrolysis and condensation of analogous silane compounds to infer the behavior of this compound.

The mechanism of hydrolysis can proceed via an Sₙ2-Si pathway in alkaline media, involving a pentacoordinate silicon intermediate, or an Sₙ1-Si pathway in neutral and acidic conditions.

Polymerization Reaction Rate Determination

The polymerization of this compound can proceed through two distinct pathways that may compete or occur concurrently:

Polyurethane Formation: The reaction of the isocyanate groups with polyols (diols, triols, etc.) leads to the formation of a cross-linked polyurethane network. The silane acts as a trifunctional cross-linking agent. The kinetics of this step-growth polymerization are governed by the reactivity of the isocyanate group as discussed in section 5.1.

Polysilsesquioxane Formation: The hydrolysis of the Si-NCO groups to form methylsilanetriol (B1219558) (CH₃Si(OH)₃), followed by polycondensation of these silanol (B1196071) intermediates, results in a three-dimensional polysiloxane network with the general formula (CH₃SiO₁.₅)ₙ, known as a polysilsesquioxane.

Advanced Chemical Kinetic Modeling and Simulation

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and kinetics of silane and isocyanate chemistry. Density Functional Theory (DFT) and ab initio methods are widely used to model reaction pathways, identify transition states, and calculate activation energies.

For isocyanate reactions, quantum-chemical studies have been used to investigate the addition of alcohols. These models confirm that the reaction is more favorable at the C=N bond than the C=O bond and that alcohol associates (dimers, trimers) can act as auto-catalysts, lowering the activation barrier. Simulations of phenyl isocyanate reacting with 1-propanol have calculated a reaction barrier of 62.6 kJ/mol for a proposed two-step mechanism involving an allophanate (B1242929) intermediate.

For silane hydrolysis, DFT studies have been performed on analogous compounds like methyltrichlorosilane (B1216827) and tetramethoxysilane (B109134) (TMOS). For methyltrichlorosilane, the calculated activation energy for hydrolysis was relatively low at 49.6 kJ/mol, indicating a facile reaction. For TMOS, modeling has shown that hydrolysis is more favorable under both acidic (12.7 kcal/mol barrier) and basic (8.84 kcal/mol barrier) conditions compared to neutral hydrolysis (28.4 kcal/mol barrier). These computational approaches help to confirm reaction mechanisms, such as the Sₙ2 attack at the silicon atom, and predict kinetic parameters that complement experimental findings.

Structure-Reactivity Relationships in Silane-Isocyanate Chemistry

The reaction kinetics of this compound are intrinsically linked to its molecular structure, with both steric and electronic effects playing a significant role.

Electronic Effects: The reactivity of the silicon center is influenced by the inductive effects of its substituents. The methyl group (-CH₃) is electron-donating compared to the isocyanato group (-NCO). Electron-withdrawing groups attached to silicon increase its electrophilicity, making it more susceptible to nucleophilic attack, which generally accelerates hydrolysis under basic conditions. For example, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is 1600 times faster than the n-propyl substituted analogue due to the electron-withdrawing nature of the chloromethyl group.

Steric Effects: The rate of reactions at the silicon center, particularly hydrolysis and condensation, is sensitive to steric hindrance. While the methyl group is relatively small, the reactivity of silanes can be significantly retarded by bulkier organic groups.

Nature of the Hydrolyzable Group: The Si-NCO bond itself is a key determinant of reactivity. The general reactivity of hydrolyzable groups on silicon follows the order: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. The isocyanate group is highly reactive towards water, placing the Si-NCO bond's hydrolytic sensitivity high on this scale. This high reactivity allows for rapid formation of silanol intermediates, which can then participate in condensation reactions.

Advanced Spectroscopic Characterization of Triisocyanato Methyl Silane and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Evolution and Reaction Progression

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and tracking their transformation during chemical reactions involving Triisocyanato(methyl)silane. The spectra are characterized by distinct bands corresponding to the vibrations of the methyl-silicon framework and the highly reactive isocyanate moieties.

The most prominent feature in the FTIR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the isocyanate (-N=C=O) group. This band typically appears in the 2270–2280 cm⁻¹ region and serves as a definitive marker for the presence of the isocyanate functionality. researchgate.net The high intensity of this band makes FTIR spectroscopy particularly suitable for monitoring the consumption of the isocyanate groups in reactions such as hydrolysis, alcoholysis, or polymerization. As the reaction proceeds, the intensity of this peak diminishes, while new peaks corresponding to the reaction products (e.g., carbamates, ureas, or siloxanes) appear.

Raman spectroscopy provides complementary information. While the asymmetric -NCO stretch is also visible in the Raman spectrum, other vibrations, such as the symmetric stretch (νₛ) of the -NCO group (around 1400-1450 cm⁻¹) and the Si-N stretching vibrations, are often more readily observed. The Si-C and Si-N stretching modes, along with the various bending and deformation modes of the methyl group, can also be identified. Theoretical calculations on related molecules, such as Tetraisocyanatosilane (Si(NCO)₄), assist in the precise assignment of these vibrational modes. nih.gov

By monitoring the characteristic vibrational frequencies, researchers can gain insight into functional group evolution and reaction kinetics. For instance, the hydrolysis of this compound can be followed by observing the disappearance of the -NCO peak and the appearance of broad bands associated with Si-OH and Si-O-Si (siloxane) linkages.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric Stretch (νₐₛ) | -N=C=O | 2270 - 2280 | Very Strong | Medium |

| Symmetric Stretch (νₛ) | -N=C=O | 1400 - 1450 | Medium | Strong |

| Bending (δ) | -N=C=O | 570 - 620 | Medium | Weak |

| Asymmetric Stretch (νₐₛ) | Si-N | 930 - 980 | Strong | Medium |

| Symmetric Stretch (ν) | Si-C | 650 - 750 | Medium | Strong |

| Asymmetric/Symmetric Stretch (ν) | -CH₃ | 2900 - 3000 | Medium-Weak | Medium |

| Deformation/Rocking (δ, ρ) | -CH₃ | 1250 - 1410, ~800 | Medium | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ²⁹Si NMR experiments provide detailed information about the chemical environment of each nucleus, confirming the molecular structure and enabling the study of dynamic processes.

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a single sharp resonance for the three equivalent protons of the methyl group. The chemical shift of this singlet provides information about the electronic environment around the silicon atom. nih.gov

¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals: one for the methyl carbon and another for the carbon atom of the isocyanate groups. The chemical shift of the -NCO carbon is particularly informative and typically appears significantly downfield. researchgate.netnih.gov

²⁹Si NMR: Silicon-29 NMR is crucial for studying the silicon center. huji.ac.il For this compound, a single resonance is expected. The chemical shift is highly sensitive to the nature of the substituents attached to the silicon atom. The three electronegative isocyanato groups cause a significant downfield shift compared to tetramethylsilane (B1202638) (TMS). The ²⁹Si chemical shift is also an excellent probe for monitoring reactions at the silicon center, such as hydrolysis and condensation, which lead to the formation of silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃) with characteristic and distinct ²⁹Si chemical shifts. rsc.orgunige.chresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Si-CH₃ | 0.3 - 0.8 | Singlet | Referenced to TMS at 0 ppm. |

| ¹³C | Si-CH₃ | -5 - 5 | Quartet (coupled) / Singlet (decoupled) | Shift is sensitive to silicon substituents. |

| ¹³C | -N=C=O | 120 - 130 | Singlet | Characteristic downfield shift for isocyanate carbon. |

| ²⁹Si | CH₃Si(NCO)₃ | -55 to -75 | Multiplet (coupled) / Singlet (decoupled) | Highly dependent on substituents; shifts significantly upon hydrolysis/condensation. |

Mass Spectrometry for Oligomer and Polymer Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which helps to confirm its structure. More advanced MS techniques are invaluable for characterizing the oligomeric and polymeric materials that can be formed from this reactive monomer.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound may be observed. A very common and often prominent fragmentation pathway for methylsilanes is the loss of the methyl radical (•CH₃), leading to a stable [M-15]⁺ ion, which may appear as the base peak in the spectrum. researchgate.netlibretexts.org Subsequent fragmentations can involve the sequential loss of neutral molecules like carbon monoxide (CO) or the cleavage of Si-N bonds.

For the analysis of larger molecules, such as oligomers or polymers formed through the reaction of the isocyanate groups, soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are employed. researchgate.net These methods can ionize large molecules without causing significant fragmentation, allowing for the determination of the molecular weight distribution of a polymer sample. Tandem mass spectrometry (MS/MS) experiments on selected oligomer ions can provide detailed structural information, including the repeating unit, end-group analysis, and even the sequence of monomers in copolymers. nih.gov This is particularly useful for understanding the polymerization mechanisms and the final structure of materials derived from this compound.

| m/z Value | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 169 | [CH₃Si(NCO)₃]⁺• | Molecular Ion (M⁺•) |

| 154 | [Si(NCO)₃]⁺ | Loss of •CH₃ (M - 15) |

| 126 | [Si(NCO)₂(N)]⁺ or [CH₃Si(NCO)₂(O)]⁺ | Loss of •CH₃ and CO (M - 15 - 28) |

| 112 | [CH₃Si(NCO)(O)]⁺ | Loss of NCO and CO |

| 84 | [Si(NCO)]⁺ | Further fragmentation |

| 59 | [CH₃SiO]⁺ | Rearrangement and fragmentation |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Understanding the reaction mechanisms of this compound requires the application of advanced and often hyphenated spectroscopic techniques. These methods allow for the detection of transient intermediates and the kinetic analysis of complex reaction pathways.

In-situ Spectroscopy: Techniques such as in-situ FTIR or Raman spectroscopy allow for real-time monitoring of reactions. By placing a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic spectral bands. This provides invaluable kinetic data and mechanistic insights, for example, in studying the rate of hydrolysis or the cross-linking of polymers.

Computational Spectroscopy: The synergy between experimental spectroscopy and high-level theoretical calculations (e.g., Density Functional Theory, DFT) has become a cornerstone of modern chemical analysis. semanticscholar.orgresearchgate.net Quantum chemical calculations can predict vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters with increasing accuracy. nih.govunige.ch This aids in the assignment of complex spectra, helps to distinguish between possible isomers or conformers, and can be used to model reaction pathways and transition states that are difficult to observe experimentally.

Two-Dimensional (2D) NMR: For characterizing the complex structures of derivatives and reaction products, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal correlations between different nuclei (e.g., ¹H-¹H, ¹H-¹³C), allowing for the unambiguous assignment of all signals and the piecing together of the complete molecular skeleton.

By integrating these advanced spectroscopic methods, a comprehensive understanding of the structure, reactivity, and mechanistic pathways of this compound and its derivatives can be achieved, facilitating the development of new materials with tailored properties.

Theoretical and Computational Chemistry of Triisocyanato Methyl Silane Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Triisocyanato(methyl)silane at a molecular level. Methods like Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) can elucidate the complex interplay of its constituent atoms.

The central silicon atom is bonded to one methyl group and three isocyanato (-N=C=O) groups. A key aspect of the electronic structure is the nature of the silicon-nitrogen (Si-N) bond and the silicon-carbon (Si-C) bond. The Si-N bond is known to have a significant polar covalent character due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04). This polarity influences the reactivity of the isocyanato group. The isocyanate moiety itself is a linear or near-linear group with cumulative double bonds (N=C=O), which results in a unique electron distribution and reactivity.

Computational analysis can provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional geometry. Furthermore, calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy and localization of these frontier orbitals determine the molecule's reactivity towards nucleophiles and electrophiles. For this compound, the LUMO is expected to be centered on the electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack, a characteristic reaction for isocyanates. nih.gov

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial positive charge on the silicon atom and the isocyanate carbon, and the partial negative charges on the nitrogen and oxygen atoms. This charge distribution is critical for predicting intermolecular interactions and reaction mechanisms.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Expected Finding | Significance |

|---|---|---|

| Si-N Bond Character | Polar covalent | Influences the reactivity and stability of the isocyanato linkage. |

| Molecular Geometry | Tetrahedral around Si; linear N=C=O | Defines steric accessibility and packing in condensed phases. |

| HOMO Localization | Likely on the N and O lone pairs of the NCO group | Indicates sites for electrophilic attack. |

| LUMO Localization | Primarily on the carbonyl carbon of the NCO group | Identifies the primary site for nucleophilic attack. |

| Atomic Charges (NBO) | δ+ on Si and C (of NCO); δ- on N and O | Governs electrostatic interactions and reaction initiation. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surface of chemical reactions involving this compound. By locating reactants, products, intermediates, and, most importantly, transition states, a complete mechanistic picture can be developed. fraunhofer.de

Key reaction pathways for this molecule include:

Hydrolysis: Reaction with water, likely proceeding via nucleophilic attack of a water molecule on the isocyanate's carbonyl carbon, leading to an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide.

Alcoholysis: Reaction with alcohols to form urethanes, a cornerstone of polyurethane chemistry. researchgate.net

Cyclotrimerization: Self-reaction of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. This is a common reaction for polyisocyanates and is crucial for forming cross-linked networks. nih.gov

To model these pathways, researchers first optimize the geometries of the reactants and products. A guess for the transition state structure is then generated, which can be optimized using algorithms like the synchronous transit-guided quasi-Newton (QST2/QST3) method or eigenvector-following techniques. ucsb.edu Once a transition state is located, it is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fraunhofer.de The energy difference between the reactants and the transition state gives the activation energy barrier, which is essential for predicting reaction rates using Transition State Theory (TST). nih.gov Computational studies on related systems have shown that these barriers can be significantly lowered by catalysts. researchgate.net

Molecular Dynamics Simulations for Polymerization and Material Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and the formation and properties of bulk materials over time. For this compound, MD is particularly suited for investigating polymerization processes and the resulting material properties. vt.edu

An MD simulation begins with the construction of an atomistic model. A simulation box is created and populated with numerous this compound molecules, and potentially other reactants like polyols or initiators, at a specified density. mdpi.com The interactions between atoms are governed by a 'force field,' which is a set of parameters and potential functions that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). A significant challenge in simulating novel molecules like this is the need for accurate force field parameterization, which may not be available in standard force fields and might require development using quantum mechanical data. nih.govresearchgate.net

Once the system is set up, the simulation proceeds by integrating Newton's equations of motion over short time steps (typically femtoseconds), tracking the position and velocity of every atom. This allows for the observation of dynamic processes such as:

Cross-linking and Polymerization: By using reactive force fields (e.g., ReaxFF) or multi-scale QM/MM approaches, the formation of covalent bonds during cyclotrimerization or urethane (B1682113) linkage formation can be simulated. vt.edumdpi.com This provides insight into the evolution of the polymer network structure.

Material Properties: After simulating the curing process to form a cross-linked polymer, MD can be used to predict macroscopic material properties. By applying virtual mechanical stress or thermal changes to the simulated material, properties like Young's modulus, shear modulus, glass transition temperature, and thermal expansion coefficient can be calculated. researchgate.net

Interfacial Interactions: MD simulations are also valuable for studying the interface between a polymer derived from this compound and another surface, such as a filler particle or substrate. A study on the related 3-isocyanatopropyltrimethoxysilane (B97296) demonstrated how MD can reveal details of dispersibility and interfacial bonding in a composite material. researchgate.net

Applications of Density Functional Theory (DFT) in Organosilicon Isocyanate Chemistry

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. uni-stuttgart.de For organosilicon isocyanate chemistry, DFT is applied to a wide range of problems. hydrophobe.org

Specific applications for this compound include:

Geometric and Electronic Structure: DFT functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G(d,p) or larger), can accurately predict the molecule's equilibrium geometry, bond energies, and vibrational frequencies. nih.gov Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm structural assignments.

Reaction Energetics: DFT is used to calculate the thermodynamics of reactions, such as the enthalpy and Gibbs free energy of hydrolysis, alcoholysis, or cyclotrimerization. researchgate.net This helps determine whether a reaction is favorable and to what extent. DFT calculations on the reaction of methyltrichlorosilane (B1216827) in chemical vapor deposition have provided foundational chemical insights into precursor choice and reactivity. mdpi.com

Reactivity Indices: Conceptual DFT provides a framework for quantifying chemical reactivity. Parameters like chemical potential, hardness, and the Fukui function can be calculated from the energies of the frontier molecular orbitals. These indices help predict the most likely sites for nucleophilic or electrophilic attack, corroborating the qualitative HOMO/LUMO analysis. nih.gov

Surface Interactions: DFT can model the adsorption and reaction of this compound on surfaces, which is relevant for its use as a coupling agent or in surface modification. Studies on other isocyanates have used DFT to understand interactions with metallic and oxide surfaces, often finding strong chemisorption involving the nitrogen atom of the isocyanate group. nih.gov

Comparative Theoretical Studies with Carbon Analogues

Comparing this compound with its hypothetical carbon analogue, 2,2-diisocyanato-2-methylpropanoyl isocyanate or the simpler tert-butyl isocyanate, highlights the unique role of the silicon atom in organosilicon chemistry.

The fundamental differences arise from the intrinsic properties of silicon versus carbon:

Size and Electronegativity: Silicon is larger and less electronegative (1.90) than carbon (2.55).

Bonding: The Si-N bond (length ~1.7-1.8 Å) is longer and more polar than the C-N bond (~1.47 Å). The Si-C bond (~1.87 Å) is also longer than a C-C bond (~1.54 Å).

d-Orbital Availability: Silicon has accessible 3d-orbitals, which, while their role in bonding is debated, can influence its coordination and reactivity, potentially allowing for hypervalent intermediates.

These differences lead to distinct predicted chemical behaviors. The greater positive partial charge on the silicon atom compared to the analogous carbon atom would make the silicon center more susceptible to nucleophilic attack. The longer and weaker Si-N bonds could also lead to different thermal stability and decomposition pathways compared to the more robust C-N bonds in the carbon analogue. In reactions involving the isocyanate group, the electronic influence of the silyl (B83357) group versus the alkyl group can subtly alter the reactivity of the N=C=O moiety. For instance, the hydrolysis rates of alkyl isocyanates have been shown to differ significantly from aryl isocyanates due to electronic effects, and similar, though distinct, differences would be expected between a silyl isocyanate and an alkyl isocyanate. nih.gov

Table 2: Theoretical Comparison of this compound and its Carbon Analogue

| Property | This compound (Si-based) | Alkyl Isocyanate Analogue (C-based) |

|---|---|---|

| Central Atom Electronegativity | Lower (Si ≈ 1.90) | Higher (C ≈ 2.55) |

| Bond Length (to NCO) | Longer Si-N bond | Shorter C-N bond |

| Bond Polarity (Central Atom-N) | More polar | Less polar |

| Susceptibility to Nucleophilic Attack | Higher at the Si center | Lower at the central C; primary attack at NCO carbon |

| Thermal Stability | Potentially lower due to weaker Si-N bonds | Higher due to stronger C-N bonds |

Applications of Triisocyanato Methyl Silane in Advanced Materials Science and Engineering

Fabrication of High-Performance Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular level. nih.govmdpi.com Triisocyanato(methyl)silane serves as a critical molecular bridge in the synthesis of these materials.

The fabrication process, often employing the sol-gel method, involves the co-condensation of this compound with other precursors, such as tetraethoxysilane (TEOS). cmu.edu The isocyanate groups of the silane (B1218182) can react with functional organic polymers, while the silane itself integrates into the inorganic silica network. This creates a covalently linked, ordered, hybrid inorganic-organic network. The result is a synergistic material with enhanced properties that surpass those of the individual components. nih.govmdpi.com For example, incorporating this silane can significantly improve the mechanical strength, thermal stability, and adhesion of the final hybrid material. researchgate.net

Surface Engineering and Adhesion Enhancement

The ability of this compound to modify surfaces and promote adhesion is one of its most valuable characteristics in materials science. cfmats.com It functions as a coupling agent, forming a durable interface between dissimilar materials, which is particularly crucial in applications where long-term performance and resistance to environmental degradation are required. onlytrainings.comdakenchem.com

Functionalization of Inorganic Substrates (e.g., Silica, Glass)

Inorganic substrates like silica and glass have surfaces that are rich in hydroxyl (-OH) groups, known as silanols. semi.ac.cnresearchgate.net These groups are prime reaction sites for the isocyanate functionalities of this compound. The reaction involves the electrophilic substitution of a proton in the isolated silanol (B1196071) groups, leading to the formation of stable, covalent urethane-like linkages (Si-O-C(O)NH-) on the substrate surface. researchgate.netnist.gov

This process transforms the typically hydrophilic inorganic surface into a more organophilic one, tailored for compatibility with various polymer matrices. The methyl group on the silane also contributes to modifying the surface energy and hydrophobicity. This surface functionalization is a key step in preparing inorganic fillers or substrates for incorporation into composite materials, ensuring a strong bond between the matrix and the reinforcement. nih.gov

Interfacial Bonding Mechanisms and Adhesion Promotion

This compound and similar isocyanate-functional silanes are highly effective adhesion promoters because they form a molecular bridge at the interface between an inorganic substrate and an organic polymer. researchgate.netdakenchem.com The bonding mechanism involves a two-fold process:

Reaction with the Substrate : As described above, the isocyanate groups react with hydroxyl groups on the inorganic surface, creating a strong, covalent bond. silfluosilicone.com

Interaction with the Polymer : The silane end of the molecule, along with the methyl group, forms an interface that can bond with the organic polymer matrix. This interaction can be enhanced through the hydrolysis and condensation of the silane, forming a crosslinked siloxane network that physically interpenetrates with the polymer chains. onlytrainings.com

Table 1: Effect of Different Silane Coupling Agents on Adhesion Strength

| Silane Coupling Agent | Primary Functional Group | Mechanism of Action | Adhesion Strength Enhancement (Approx.) |

|---|---|---|---|

| 3-mercaptopropyltrimethoxysilane (MPTMS) | Thiol (-SH) | Reacts with specific polymer systems (e.g., sulfur-cured elastomers). | ~220% |

| (3-glycidyloxypropyl) triethoxysilane (GPTES) | Epoxy | Reacts with amines, acids, and hydroxyls in polymers. | ~200% |

| 3-(triethoxysilyl)propyl isocyanate (ICPTES) | Isocyanate (-NCO) | Highly reactive with hydroxyl, amine, and other active hydrogen groups. | ~150% |

| 3-aminopropyltriethoxysilane (APTES) | Amine (-NH2) | Reacts with epoxies, urethanes, and other polymer systems. | ~130% |

Data adapted from studies on adhesion enhancement between butyl rubber and aluminum. The performance of this compound is expected to be comparable to other isocyanate silanes like ICPTES.

Development of Novel Polymeric Materials

This compound is a key additive in the formulation of advanced polymers, where it acts as a crosslinker and adhesion promoter to create materials with superior performance characteristics. guidechem.com

Advanced Coatings and Films

In the coatings industry, this compound is used to enhance the adhesion of paints and films to a variety of inorganic substrates, including metals and glass. cfmats.com When added to a coating formulation, the silane migrates to the substrate interface. The isocyanate groups bond with the substrate surface, while the silane component co-reacts with the polymer binder upon curing. This creates a covalent link between the coating and the surface, significantly improving wet and dry adhesion and preventing delamination. onlytrainings.com

This is particularly valuable in high-performance protective coatings, such as those used in automotive and construction applications, where durability and resistance to moisture, chemicals, and UV radiation are critical. silfluosilicone.com

Specialized Sealants and Adhesives

The largest application for isocyanate-functional silanes is in the production of silyl-modified polyurethane (SPUR) polymers, also known as MS polymers. cfmats.comnbinno.com These polymers form the basis of high-performance, isocyanate-free sealants and adhesives. pcimag.com In these systems, this compound can be used to end-cap polyurethane prepolymers. google.comgoogleapis.com

The resulting SPUR polymer cures through a moisture-activated mechanism, where the silane groups hydrolyze and condense to form a stable and flexible crosslinked siloxane network. pcimag.com This curing process does not release CO2, thus avoiding the bubbling issues common in traditional polyurethane sealants. pcimag.com Sealants and adhesives based on this technology exhibit an excellent combination of properties, including:

Strong and durable adhesion to a wide range of substrates. silfluosilicone.com

Excellent elasticity and tear resistance. nbinno.compcimag.com

Enhanced thermal, chemical, and UV stability. silfluosilicone.com

These characteristics make them ideal for demanding applications in construction, automotive assembly, and industrial bonding. cfmats.comevonik.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tetraethoxysilane | TEOS |

| 3-mercaptopropyltrimethoxysilane | MPTMS |

| (3-glycidyloxypropyl) triethoxysilane | GPTES |

| 3-(triethoxysilyl)propyl isocyanate | ICPTES |

Tunable Crosslinked Polymer Networks

This compound serves as a highly effective crosslinking agent in the synthesis of advanced polymer networks. Its trifunctional nature, possessing three reactive isocyanate groups attached to a central methylsilane core, allows for the formation of three-dimensional polymer structures with tailored properties. The high reactivity of the isocyanate groups towards nucleophiles, particularly hydroxyl (-OH) and amine (-NH2) groups present in polymer backbones, facilitates the creation of durable covalent crosslinks.

The process typically involves the reaction of this compound with polymers containing active hydrogen atoms, such as polyols, polyamines, or silicones with silanol (Si-OH) end groups. The isocyanate groups (-NCO) react with the hydroxyl groups to form urethane (B1682113) linkages, or with amine groups to form urea (B33335) linkages, while also being susceptible to hydrolysis and subsequent condensation of the resulting silanol groups to form stable siloxane (Si-O-Si) bridges. This dual crosslinking capability, through both organic (urethane/urea) and inorganic (siloxane) bond formation, is a key factor in the versatility of this compound as a crosslinker.

The ability to tune the properties of the resulting polymer network is a significant advantage of using this compound. The final characteristics of the material, such as mechanical strength, thermal stability, elasticity, and swelling behavior, can be precisely controlled by manipulating several key parameters during the synthesis process. This tunability allows for the design of materials for specific, demanding applications. For instance, in the creation of flexible aerogels, organosilane compounds are used to crosslink polymers, leading to materials with low density and high porosity. nih.gov

The key parameters that can be adjusted to tune the network properties are detailed in the table below.

| Parameter | Effect on Network Properties |

| Crosslinker Concentration | Increasing the concentration of this compound leads to a higher crosslink density. This generally results in a more rigid material with increased hardness, higher tensile strength, and improved thermal stability, but potentially lower elongation and flexibility. |

| Polymer Backbone Chemistry | The type of polymer used (e.g., polyether, polyester, silicone) significantly influences the final properties. For example, using a flexible polyether backbone will result in a more elastomeric network compared to a rigid polyester backbone. |

| Stoichiometric Ratio | The molar ratio of isocyanate groups to hydroxyl/amine groups affects the completeness of the crosslinking reaction and the final network structure. An optimized ratio is crucial for achieving desired mechanical and chemical resistance properties. |

| Curing Conditions | Temperature, humidity, and the presence of catalysts control the kinetics of the crosslinking reactions. Higher temperatures can accelerate curing but may also lead to side reactions, while controlled humidity is essential for the hydrolysis and condensation of the silane moiety. |

| Solvent System | The choice of solvent can influence the solubility of the reactants and the conformation of the polymer chains, thereby affecting the morphology and homogeneity of the resulting crosslinked network. |

This systematic control over the network architecture enables the development of materials with a wide spectrum of properties, from soft and flexible elastomers to hard and rigid thermosets, all derived from the strategic use of this compound as a crosslinking agent.

Emerging Materials Science Applications

The unique chemical structure of this compound, combining the high reactivity of isocyanate groups with the inorganic nature of a silane, makes it a valuable component in the development of new and advanced materials. Beyond its established use, it is being explored for a range of emerging applications in materials science where high performance and specific functionalities are required.

One of the prominent emerging areas is in the formulation of high-performance coatings, adhesives, and sealants . guidechem.com As a crosslinking agent, it enhances adhesion, durability, and resistance to environmental factors like moisture and heat. guidechem.comchinacouplingagents.com Its ability to act as a coupling agent allows it to form strong bonds between organic polymers and inorganic substrates, a critical requirement for advanced applications in the automotive, construction, and electronics industries. guidechem.comnih.gov

Another significant area of research is its use as a precursor for inorganic-organic hybrid materials . These materials combine the properties of both inorganic glasses (e.g., hardness, thermal stability) and organic polymers (e.g., flexibility, processability). This compound is particularly suited for sol-gel processes, where it can be hydrolyzed and condensed to form a silica-based network that is chemically integrated with an organic polymer phase. This approach is used to synthesize materials like flexible and elastic aerogels for applications in thermal insulation, oil spill cleanup, and filtration systems. nih.gov